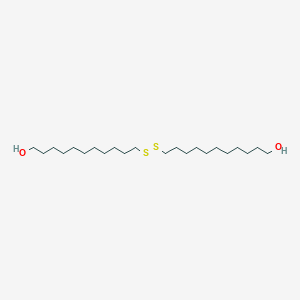

Bis(11-hydroxyundecyl) disulfide

Description

Properties

IUPAC Name |

11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDVALINJKRSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571568 | |

| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119438-02-7 | |

| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(11-hydroxyundecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Disulfide Bond Formation and Optimization

The creation of the disulfide bridge in Bis(11-hydroxyundecyl) disulfide is a critical step in its synthesis. The choice of method often depends on factors like desired yield, purity, reaction conditions, and scalability.

Oxidation of Corresponding Thiol Precursors (e.g., 11-Mercapto-1-undecanol)

The most direct route to this compound is through the oxidation of its thiol precursor, 11-mercapto-1-undecanol (B1218877). sigmaaldrich.comsigmaaldrich.com This thiol features a hydroxyl group at one end of its eleven-carbon chain and a thiol group at the other. nih.gov The oxidation process couples two molecules of the thiol to form the disulfide bond.

Several oxidizing agents can be employed for this purpose. For instance, N-phenyltriazolinedione is an effective oxidant that allows for the formation of the disulfide without the need to protect the hydroxyl group. chemicalbook.com Another common and efficient method involves the use of iodine (I₂) in a suitable solvent like ethanol (B145695) or dichloromethane. This iodine-catalyzed oxidation can proceed via a radical mechanism and has been shown to convert primary aliphatic thiols to disulfides in high yields. While generally efficient, the steric hindrance from the long hydroxyundecyl chains might slightly temper the reaction rates.

A comparison of different oxidative methods highlights the trade-offs between yield, reaction conditions, and the use of potentially harsh oxidants. For example, while some methods may offer higher yields, they might require more stringent conditions or reagents that could affect the sensitive hydroxyl groups.

Phase-Transfer Catalysis in Disulfide Synthesis

Phase-transfer catalysis (PTC) offers a powerful and versatile method for synthesizing disulfides and other sulfur-containing compounds. nitrkl.ac.in This technique is particularly useful when the reactants are in different phases, such as a solid or aqueous phase and an organic phase. nitrkl.ac.in A phase-transfer catalyst, typically an onium salt like a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another, where the reaction occurs. nitrkl.ac.inmdpi.com

In the context of disulfide synthesis, PTC can be employed to promote the reaction between a thiolate salt (generated from the thiol precursor in an aqueous or solid phase) and an oxidizing agent in an organic phase. The use of PTC can lead to milder reaction conditions, improved yields, and easier work-up procedures compared to traditional homogeneous reactions. clockss.org For instance, the synthesis of various sulfides and disulfides has been successfully demonstrated using PTC, highlighting its broad applicability. researchgate.net The choice of catalyst, such as polyethylene (B3416737) glycol (PEG) or tetrabutylammonium (B224687) bromide (TBAB), can be crucial for the reaction's success. clockss.orgresearchgate.net

One-Pot and Scalable Preparation Techniques

For practical applications, the development of one-pot and scalable synthetic methods is highly desirable. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov

In the synthesis of this compound, a one-pot approach could involve the in-situ generation of the thiol from a suitable precursor followed by its immediate oxidation to the disulfide. Such strategies are being explored for various complex molecules, including cyclic disulfide peptides, where solid-phase synthesis simplifies purification. nih.gov Furthermore, techniques like nanoprecipitation can be used for the preparation of polymer solutions in a one-pot manner, which could be adapted for the formulation of materials containing this compound. mdpi.com The development of scalable methods is crucial for the industrial production of this compound, and research in this area focuses on optimizing reaction conditions to maximize yield and minimize cost and environmental impact. nih.gov

Synthesis of Related Brominated Precursors for Derivatization

The terminal hydroxyl groups of this compound offer a site for further chemical modification or derivatization. To facilitate these reactions, it is often necessary to convert the hydroxyl groups into more reactive functional groups. One common strategy is to synthesize brominated precursors.

For instance, a related compound, Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide, can be synthesized. This involves the esterification of the hydroxyl groups of this compound with a brominated acyl halide, such as 2-bromoisobutyryl bromide. Such brominated derivatives are valuable as initiators for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the surface of self-assembled monolayers. Precolumn derivatization with bromine has also been used to improve the separation and detection of other complex molecules in analytical techniques like HPLC. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.com These principles can be applied to the synthesis of this compound.

One key area of focus in green chemistry is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce reaction times from hours to minutes. mdpi.commdpi.com Solvent selection is another critical aspect, as solvents contribute significantly to the waste generated in chemical processes. mdpi.com Whenever possible, solvent-free reactions or the use of greener solvents are preferred. mdpi.com For example, mechanochemical methods, which involve grinding reactants together, can sometimes be performed without any solvent. mdpi.com

In the context of disulfide synthesis, green approaches could involve using water as a solvent, employing biodegradable catalysts, or developing catalytic systems that can be easily recovered and reused. The application of these principles not only minimizes the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.

Chemical Transformation and Derivatization Strategies

Functionalization of Terminal Hydroxyl Groups

The terminal hydroxyl groups of bis(11-hydroxyundecyl) disulfide serve as versatile handles for a range of chemical modifications, enabling the tailoring of its properties for specific applications.

Esterification and Etherification for Surface Modification

Esterification and etherification reactions of the terminal hydroxyl groups are key strategies for modifying the functionality of this compound, particularly in the context of creating self-assembled monolayers (SAMs) with tailored surface properties.

One notable example involves the esterification of this compound with perfluorooctanoyl chloride. acs.org This reaction, carried out in dichloromethane, yields bis(11,11′-dithioundecyl)perfluoroheptanoate. acs.org This fluorinated derivative can then be used to form SAMs on gold surfaces. Subsequent base-mediated cleavage of the perfluoroheptanoate ester group regenerates the hydroxyl-terminated surface, resulting in loosely packed SAMs. acs.orgnih.govresearchgate.net These loosely packed monolayers exhibit distinct properties compared to densely packed SAMs formed directly from this compound, including a higher capacitance and lower charge-transfer resistance. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The ability to perform such chemical transformations on the surface of a SAM provides a powerful method for controlling surface chemistry and properties. researchgate.net This approach circumvents the need to synthesize complex precursor molecules for every desired surface functionality. researchgate.net

Integration into Imidazolium (B1220033) Salt Precursors

The hydroxyl groups of this compound can be utilized in the synthesis of more complex molecules, such as precursors for ionic liquids. For instance, it can be a starting material in the synthesis of thiolate-functionalized ionic liquids (TFILs). nrcresearchpress.com

The synthesis pathway involves converting this compound to bis(11-bromoundecyl) disulfide. nrcresearchpress.com This bromo-derivative is then reacted with 1,2-dimethylimidazole (B154445) to form a disulfide-linked bis(imidazolium) bromide salt. nrcresearchpress.com Subsequent anion exchange can be performed to yield other ionic liquid precursors. nrcresearchpress.com These TFILs have been employed as stabilizers in the synthesis of gold nanoparticles, where the nature of the imidazolium salt, including the alkyl chain length and the counteranion, influences the size of the resulting nanoparticles. nrcresearchpress.com

Covalent Attachment to Polymer Backbones

The terminal hydroxyl groups of this compound allow for its covalent attachment to polymer backbones, a strategy employed to impart specific properties to the polymer, such as antimicrobial activity or the ability to form self-healing materials.

In one application, this compound is mentioned as a potential long-chain hydroxyethyl (B10761427) disulfide that could be used in the creation of bi-quaternary ammonium (B1175870) functionalized disulfide compounds. epo.org These compounds can then be incorporated into thermoplastic polyurethanes (TPUs). epo.org The disulfide bond within the incorporated molecule provides a cleavable linkage, which can be exploited for various applications.

Furthermore, gold nanoparticles stabilized by a monolayer of this compound have been adsorbed onto the surface of a TiO2 gel to form close-packed monoparticulate layers. acs.org This demonstrates the utility of the hydroxyl groups in mediating interactions with surfaces and forming nanocomposite materials. acs.org

Disulfide Cleavage and Thiol-Based Derivatization

The disulfide bond is a key functional group in this compound, offering a pathway to thiol-based chemistry through its cleavage.

In-situ Thiol Generation for Subsequent Reactions

Reduction of the disulfide bond in this compound generates the corresponding thiol, 11-mercapto-1-undecanol (B1218877). This in-situ generation of thiols is a critical step for a variety of subsequent reactions. The cleavage can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

The resulting 11-mercapto-1-undecanol is a widely used molecule for forming SAMs on gold surfaces due to the strong affinity of the thiol group for gold. sigmaaldrich.comscribd.com This process is fundamental to many applications in nanoscience and bio-sensing.

Synthesis of Unsymmetrical Disulfanes from Thiolated Derivatives

While this compound is a symmetrical disulfide, its cleavage to the thiol provides a route to synthesize unsymmetrical disulfides. The generated 11-mercapto-1-undecanol can be reacted with other thiols or thiol-containing molecules under oxidizing conditions to form a new, unsymmetrical disulfide bond. This strategy allows for the creation of bifunctional molecules with different terminal groups on either side of the disulfide linkage.

This approach is particularly valuable in the construction of complex molecular architectures on surfaces and in the design of functional materials where asymmetry is a key design element. researchgate.net

Development of Initiators for Controlled Polymerization Techniques

The transformation of "this compound" into an initiator for controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allows for the precise construction of polymers with well-defined architectures and functionalities. The inherent disulfide bond in the parent molecule is a critical feature, imparting unique characteristics to the resulting polymers, such as redox responsiveness.

"Bis[2-(2-bromoisobutyryloxy) undecyl] disulfide" is a derivative of "this compound" designed specifically as an initiator for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comscientificlabs.co.uk This transformation involves the esterification of the terminal hydroxyl groups of the parent disulfide with 2-bromoisobutyryl bromide. The resulting molecule is a highly effective initiator, particularly for Surface-Initiated ATRP (SI-ATRP).

In SI-ATRP, the disulfide moiety of the initiator allows for its self-assembly onto noble metal surfaces, such as gold, forming a monolayer. This positions the initiating sites, the 2-bromoisobutyryloxy groups, away from the surface, ready to initiate the polymerization of monomers. This technique is instrumental in the creation of polymer brushes, which are dense layers of polymers tethered to a surface. These polymer brushes can dramatically alter the surface properties of materials, finding use in areas like biocompatible coatings and sensors. sigmaaldrich.comsigmaaldrich.com The disulfide bond can also introduce a cleavable region into the polymer, sensitive to temperature and light. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of Bis[2-(2-bromoisobutyryloxy) undecyl] Disulfide

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₆Br₂O₄S₂ |

| Molecular Weight | 704.70 g/mol |

| Appearance | Solid |

| Assay | 97% |

| Density | 1.177 g/mL at 25 °C |

| Solubility | 1.500 at 20 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

The presence of the disulfide bond, derived from "this compound," in initiators and monomers imparts significant versatility to polymer synthesis. Disulfide bonds are dynamic covalent bonds that can be cleaved and reformed under specific chemical stimuli, which is a highly desirable trait for creating degradable or recyclable polymers. nih.gov

One of the key advantages is the ability to incorporate these disulfide units into the main chain of polymers that are not inherently degradable, such as polyolefins. nih.gov For instance, the copolymerization of a disulfide-containing monomer like diallyl disulfide with cyclooctene (B146475) using a Grubbs catalyst results in polyolefins with adjustable amounts of cleavable disulfide linkages in their backbone. nih.gov This strategy offers a pathway to chemically degradable polyolefins with molecular weights ranging from 5.8 to 42.8 kg·mol⁻¹. nih.gov

Furthermore, the use of disulfide-containing ATRP initiators, such as bis[2-(2-bromoisobutyryloxy)ethyl]disulfide, in polyaddition reactions allows for the synthesis of linear functionalized polyesters. rsc.org The disulfide groups integrated into the polymer backbone provide a mechanism for tunable degradation. rsc.org The resulting polymers also feature pendent bromide groups that can act as initiation sites for subsequent ATRP processes, enabling the creation of more complex architectures like graft copolymers. rsc.org This demonstrates the high degree of functional group tolerance and the modular nature of polymers synthesized using disulfide-based strategies. The ability to design polymers with specific functionalities and responsive behaviors is a central theme in modern polymer science. jsta.clresearchgate.net

Self Assembled Monolayers Sams of Bis 11 Hydroxyundecyl Disulfide

Adsorption Mechanisms and Kinetics on Noble Metal Substrates

The formation of SAMs from bis(11-hydroxyundecyl) disulfide on noble metal substrates is a complex process governed by specific adsorption pathways and influenced by various experimental conditions.

Dissociative Adsorption Pathways on Gold Surfaces (e.g., Au(111))

The adsorption of dialkyl disulfides, such as this compound, onto a gold surface proceeds through a dissociative chemisorption mechanism. This process involves the cleavage of the disulfide (S-S) bond, which has a bond energy of approximately 50-65 kcal/mol. mdpi.com Following this cleavage, two sulfur atoms form strong covalent bonds with the gold substrate. rsc.org This is a key step that differentiates the adsorption of disulfides from that of thiols. The resulting surface species is a thiolate, which is the same as that formed from the corresponding thiol (11-hydroxy-1-undecanethiol).

On a clean Au(111) surface, the adsorption process leads to the formation of a well-ordered monolayer. The sulfur headgroups bond to the gold surface, while the alkyl chains, terminated with hydroxyl groups, extend away from the surface. Studies using X-ray photoelectron spectroscopy (XPS) have confirmed the dissociation of the disulfide bond upon binding to gold. rsc.org

Influence of Adsorption Conditions (e.g., solvent polarity, precursor concentration, temperature, incubation time)

The quality and formation kinetics of this compound SAMs are highly sensitive to the conditions under which they are formed.

Solvent Polarity: The choice of solvent plays a critical role. Protic solvents like ethanol (B145695) and methanol (B129727) can lead to multilayer formation, potentially by destabilizing the intended helical structure of adsorbed molecules and promoting intermolecular disulfide bond formation. rsc.org In contrast, aprotic solvents such as acetonitrile (B52724) tend to facilitate the formation of close-packed, well-ordered monolayers. rsc.org The solvent can also influence the rate of adsorption by affecting the solubility of the disulfide and its interactions with the substrate.

Precursor Concentration: The concentration of the disulfide in the deposition solution impacts the rate of SAM formation. Higher concentrations generally lead to faster initial adsorption rates. However, the final structure and order of the monolayer can also be affected, with very high concentrations potentially leading to less-ordered films.

Temperature: The substrate temperature during deposition influences the mobility of the adsorbed molecules and the final structure of the SAM. For some unsymmetrical disulfides, different monolayer phases have been observed at different temperatures. metu.edu.tr At lower temperatures, a poorly ordered phase may form, while higher temperatures can promote the cleavage of the S-S bond and lead to a more well-defined structure. metu.edu.tr

Incubation Time: The formation of a well-ordered SAM is not instantaneous. It involves an initial rapid adsorption phase followed by a slower reorganization or annealing phase. strath.ac.uk Longer incubation times, often on the scale of hours, allow the adsorbed molecules to rearrange on the surface, healing defects and forming a more crystalline and densely packed monolayer. researchgate.net

Comparison of SAM Formation Rates from Disulfides versus Thiols

The rate of SAM formation can differ significantly between disulfides and their corresponding thiols. While both ultimately form similar thiolate monolayers on gold, their initial adsorption kinetics can vary.

The rate of the initial, fast adsorption process has been observed to decrease as the alkyl chain length of the adsorbate increases, which is attributed to the lower mobility of longer molecules. In contrast, other studies suggest that longer chain molecules may form complete SAMs more readily due to stronger van der Waals interactions between the alkyl chains, which promotes the incorporation of additional molecules into existing islands on the surface.

Substrate-Coupled versus Substrate-Decoupled Assembly Processes

The assembly of SAMs can be conceptualized as either substrate-coupled or substrate-decoupled.

Substrate-Coupled Assembly: In this model, the dominant interactions are between the adsorbate molecules and the substrate. The structure and ordering of the monolayer are primarily dictated by the crystallographic lattice of the underlying metal. This is often the case in the initial stages of adsorption and for molecules with weaker intermolecular interactions.

Substrate-Decoupled Assembly: In this scenario, the interactions between the adsorbate molecules (e.g., van der Waals forces between the alkyl chains) play a more significant role in the ordering of the SAM. The final structure is a result of a balance between molecule-molecule and molecule-substrate interactions. This is particularly relevant for longer-chain alkanethiols and disulfides where inter-chain forces are substantial.

The formation of this compound SAMs likely involves a combination of both processes. The initial chemisorption is a clear example of a substrate-coupled event. However, the subsequent slow reorganization and crystallization into a densely packed monolayer is driven by the intermolecular van der Waals and hydrogen bonding interactions between the hydroxy-terminated alkyl chains, which is characteristic of a substrate-decoupled process.

Structural Organization and Supramolecular Assembly in SAMs

Once formed, the this compound-derived monolayers exhibit a high degree of structural order and supramolecular organization.

Crystalline Order and Packing Densities within Monolayer Films

SAMs formed from this compound on Au(111) are known to form well-ordered, crystalline structures. The alkyl chains typically adopt an all-trans conformation and are tilted with respect to the surface normal to maximize van der Waals interactions between adjacent chains. The terminal hydroxyl groups can form an extensive network of intermolecular hydrogen bonds, which further stabilizes the monolayer and contributes to its high degree of order.

The packing density of these SAMs is high, approaching that of a crystalline solid. This dense packing is crucial for the barrier properties of the monolayer and for defining the chemical and physical properties of the surface. Techniques such as scanning tunneling microscopy (STM) and helium atom diffraction have been used to probe the morphology and crystalline structure of these films. metu.edu.trresearchgate.net For instance, helium atom diffraction studies of a similar unsymmetrical disulfide, 11-hydroxyundecyl octadecyl disulfide, revealed different lying-down monolayer phases depending on the substrate temperature during deposition. metu.edu.tr At higher temperatures, the diffraction patterns were similar to those of well-ordered mercaptoundecanol (MUD) SAMs, indicating a high degree of crystalline order. metu.edu.tr

Polymorphism and Phase Transitions in Monolayer Structures (e.g., hexagonal, centered rectangular lattices)

The structure of self-assembled monolayers of alkanethiols on gold is known to exhibit polymorphism, with the specific packing arrangement influenced by factors such as chain length, temperature, and surface coverage. While direct crystallographic studies specifically on this compound monolayers are not extensively available in the reviewed literature, the behavior of similar long-chain alkanethiols provides a strong basis for understanding their probable structural characteristics.

Long-chain alkanethiols typically form a dense, crystalline-like assembly on Au(111) surfaces. The most commonly observed high-density packing arrangement is a (√3 × √3)R30° lattice, where the sulfur atoms are positioned in the threefold hollow sites of the gold lattice. In this structure, the alkyl chains are tilted from the surface normal by approximately 30° to maximize van der Waals interactions between adjacent chains.

However, a variety of other packing structures and phase transitions have been observed in alkanethiol SAMs. At lower surface coverages or under certain preparation conditions, "striped phases" can form, where the molecules lie closer to the surface. researchgate.net As the coverage increases, transitions to more densely packed structures occur. For long-chain alkanethiols, in addition to the hexagonal (√3 × √3)R30° structure, a centered rectangular c(4 × 2) superlattice is also frequently reported. rsc.org More complex phases, such as the (3 × 4) for short-chain thiols and (5 × √3)rect for certain functionalized thiols, have also been identified, indicating the subtle interplay of molecule-substrate and molecule-molecule interactions. acs.orgnih.gov

Thermal annealing can induce phase transitions in these monolayers. For instance, disordered SAMs formed at room temperature can be transformed into highly ordered domains upon heating. nih.gov At higher temperatures, a transition to a more liquid-like phase can occur, characterized by increased conformational disorder (more gauche defects) in the alkyl chains. researchgate.net It is reasonable to infer that SAMs derived from this compound would exhibit similar polymorphic behavior and phase transitions, influenced by the strong intermolecular hydrogen bonding between the terminal hydroxyl groups, which would favor the formation of well-ordered domains.

Influence of Molecular Asymmetry on Surface Ordering

This compound is a symmetric disulfide, meaning the two alkyl chains attached to the sulfur-sulfur bond are identical. However, the study of asymmetric disulfides, where the two alkyl chains differ in length or terminal group, provides valuable insights into the factors governing surface ordering.

When an asymmetric disulfide of the type R-S-S-R' adsorbs on a gold surface, the S-S bond cleaves, resulting in a mixed monolayer of R-S- and R'-S- thiolates. Studies on asymmetric disulfides with different alkyl chain lengths have shown that even a small degree of asymmetry can significantly influence the properties of the resulting SAM. researchgate.net For instance, in a mixed monolayer formed from an asymmetric disulfide with one methyl-terminated chain and one hydroxyl-terminated chain of slightly different lengths, the longer chain tends to be more exposed at the surface. researchgate.net This allows for fine-tuning of surface properties like wettability by sub-nanoscale changes in the length of one of the alkyl chains. researchgate.net

Research on mixed SAMs formed from coadsorption of two different thiols has shown that phase segregation into domains of the individual components is a common phenomenon, especially when the chain lengths or terminal groups are significantly different. nih.govacs.org However, forming mixed monolayers from asymmetric disulfides can lead to more homogeneously mixed surfaces compared to co-adsorption of the corresponding thiols. acs.org This is because the two different alkyl chains are inherently linked until the point of adsorption, which can kinetically trap them in a more mixed arrangement.

While this compound itself is symmetric, understanding the effects of asymmetry is crucial when considering its potential use in mixed monolayer systems or when dealing with impurities that might be asymmetric in nature. The principle of using molecular asymmetry to control the presentation of functional groups is a powerful tool in surface engineering. researchgate.net

Control over Hydroxyl Group Density in SAMs

The density of hydroxyl groups on the surface of a SAM can be precisely controlled by forming mixed monolayers, where this compound (or the corresponding 11-hydroxyundecanethiol) is co-adsorbed with a second, inert alkanethiol, typically one with a methyl-terminated group (e.g., undecanethiol). This allows for the systematic variation of surface properties such as hydrophilicity, protein resistance, and chemical reactivity.

The composition of the mixed monolayer on the surface is dependent on several factors, including the relative concentrations of the two thiols in the deposition solution, their chain lengths, the nature of their terminal groups, and the solvent used. harvard.edudtic.mil It is often observed that the ratio of the two components in the monolayer is not identical to their ratio in the solution from which they were adsorbed. harvard.edudtic.mil For example, in ethanolic solutions, the adsorption of polar-terminated thiols like 11-hydroxyundecanethiol can be disfavored at low concentrations when mixed with nonpolar methyl-terminated thiols. harvard.edu Conversely, in nonpolar alkane solvents, the formation of intermolecular hydrogen bonds can lead to a preferential adsorption of the hydroxyl-terminated species. harvard.edudtic.mil

By carefully selecting the composition of the thiol solution, it is possible to create surfaces with a range of hydroxyl group densities. This has been demonstrated in numerous studies where the surface wettability and other properties were shown to vary systematically with the mole fraction of the hydroxyl-terminated component in the monolayer. nih.govharvard.edu This control is critical for applications such as biosensors, where an optimal density of recognition elements is required, and for fundamental studies of how surface chemistry affects interfacial phenomena. The use of a "diluent" thiol can also help to reduce steric hindrance between bulky functional groups attached to the hydroxyl terminus, ensuring their accessibility. nih.gov

Electrochemical Interrogation of Monolayer Interfaces

Electrochemical methods are powerful tools for characterizing the properties of SAMs, providing information on their structural integrity, permeability to ions, and ability to mediate electron transfer.

Capacitance and Charge-Transfer Resistance Studies for Monolayer Integrity and Permeability

The formation of a dense SAM of this compound on a gold electrode creates a dielectric layer that acts as a barrier to both ions and electron transfer. The integrity and permeability of this layer can be quantitatively assessed using electrochemical impedance spectroscopy (EIS). In the absence of a redox-active species in the electrolyte, the SAM-coated electrode can be modeled as a capacitor. The capacitance of the monolayer (C) is inversely proportional to its thickness (d), providing a measure of the monolayer's completeness and order. A well-ordered, densely packed monolayer will exhibit a low capacitance, whereas a disordered or loosely packed layer with more defects will have a higher capacitance.

The charge-transfer resistance (Rct) is another critical parameter obtained from EIS, typically measured in the presence of a redox probe. It quantifies the resistance to electron transfer across the monolayer. A high Rct value indicates a well-packed, insulating monolayer that effectively blocks the redox probe from reaching the electrode surface. Conversely, a low Rct signifies a more permeable monolayer with defects or a more fluid-like structure that allows for easier electron transfer.

For example, a densely packed hydroxyl-terminated SAM prepared from this compound would be expected to show a relatively low capacitance and a high charge-transfer resistance compared to a more loosely packed SAM. One study comparing a densely packed SAM from this disulfide to a loosely packed hydroxyl-terminated SAM found the latter to have a 50% higher capacitance and a charge-transfer resistance that was five times lower, highlighting the sensitivity of these electrochemical parameters to the monolayer's structure and packing density.

Table 1: Representative Electrochemical Properties of Hydroxyl-Terminated SAMs This table presents illustrative data based on findings for densely and loosely packed hydroxyl-terminated monolayers to demonstrate the principles of electrochemical characterization. Actual values can vary based on specific experimental conditions.

| Monolayer Type | Relative Capacitance | Relative Charge-Transfer Resistance (Rct) |

| Densely Packed (e.g., from this compound) | Low | High |

| Loosely Packed | High | Low |

Voltammetric Analysis of Redox Probes at Modified Electrode Surfaces

Cyclic voltammetry (CV) is another widely used technique to probe the barrier properties of SAMs. By measuring the current response of a redox-active molecule (a redox probe) in solution, such as the ferro/ferricyanide couple ([Fe(CN)6]3-/4-) or hexaammineruthenium(III) chloride ([Ru(NH3)6]3+), one can assess the extent to which the monolayer blocks electron transfer. acs.org

On a bare gold electrode, these redox probes exhibit well-defined, reversible cyclic voltammograms with large peak currents. However, when the electrode is modified with a dense SAM of this compound, the electron transfer is significantly hindered. This results in a drastic reduction of the peak currents and an increase in the peak-to-peak separation (ΔEp) in the CV, indicating a quasi-reversible or irreversible electron transfer process. The degree of blocking provides a qualitative and semi-quantitative measure of the monolayer's packing density and defectiveness.

The choice of redox probe can also provide insights into the mechanism of electron transfer. For some systems, it has been shown that certain redox probes are almost completely blocked by the SAM, while others can undergo electron transfer via a tunneling mechanism through the monolayer. acs.org The response of different redox probes at an electrode modified with this compound would depend on the monolayer's thickness, the presence of pinholes or defects, and the specific interactions between the probe and the hydroxyl-terminated surface.

Impedance Spectroscopy for Interfacial Electron Transfer Characterization

Electrochemical Impedance Spectroscopy (EIS) provides a more detailed and quantitative analysis of the interfacial electron transfer processes at SAM-modified electrodes than CV. By applying a small amplitude AC voltage over a wide range of frequencies, a complex impedance spectrum is obtained. This spectrum can be fitted to an equivalent electrical circuit model, most commonly a Randles circuit, to extract key parameters that describe the interface.

The key elements of the Randles circuit in this context are:

Solution Resistance (Rs): The resistance of the bulk electrolyte.

Double-Layer Capacitance (Cdl): In the case of a SAM-modified electrode, this is effectively the capacitance of the monolayer. A constant phase element (CPE) is often used instead of a pure capacitor to account for the non-ideal behavior of the surface.

Charge-Transfer Resistance (Rct): As mentioned earlier, this represents the resistance to the flow of electrons between the electrode and the redox probe. A larger Rct corresponds to slower electron transfer kinetics.

Warburg Impedance (Zw): This element appears at low frequencies and is related to the diffusion of the redox probe to and from the electrode surface.

For a well-formed, insulating SAM of this compound, the Nyquist plot (a plot of the imaginary versus the real part of the impedance) would be dominated by a large semicircle at high frequencies, corresponding to a high charge-transfer resistance. The diameter of this semicircle is equal to Rct. The almost complete blocking of the electrode surface by the dense monolayer would lead to a very high Rct, often in the megaohm range, confirming the insulating nature of the film. The low-frequency response would show a near-vertical line, characteristic of capacitive behavior, further indicating the barrier properties of the SAM.

Advanced Surface Chemical and Morphological Characterization Techniques

A comprehensive understanding of the structure and properties of this compound SAMs requires the application of multiple, complementary surface-sensitive techniques. These methods provide detailed insights into the elemental composition, molecular arrangement, and surface topography of the monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition, Elemental Ratios, and Sulfur Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of atoms within the top few nanometers of a surface. When applied to SAMs of this compound on a gold substrate, XPS can confirm the presence of the constituent elements (carbon, oxygen, and sulfur) and provide information about the nature of the sulfur-gold bond.

Upon adsorption of disulfides onto a gold surface, the disulfide S-S bond typically cleaves, leading to the formation of two individual thiolate species bound to the gold surface. This process results in the formation of gold-thiolate (Au-S-R) bonds. The binding energy of the S 2p electrons is sensitive to the chemical environment of the sulfur atom.

Typical S 2p binding energies for alkanethiols and dialkyl disulfides are in the range of 163-164 eV for unbound sulfur. Following chemisorption onto gold, a shift in the S 2p binding energy to approximately 162 eV is observed, which is characteristic of the formation of a gold-thiolate bond. XPS analysis can therefore confirm the successful formation of the SAM and the covalent attachment of the molecules to the substrate. Furthermore, the presence of oxidized sulfur species, such as sulfonates, which would appear at higher binding energies (around 168 eV), can be identified, providing a measure of the monolayer's quality and stability.

| Sulfur Species | Typical S 2p Binding Energy (eV) |

| Gold-thiolate (Au-S-R) | ~162 |

| Unbound Thiol/Disulfide | 163 - 164 |

| Sulfonate (R-SO₃) | ~168 |

This table presents typical binding energies for sulfur species relevant to the study of disulfide SAMs on gold.

Angle-resolved XPS (ARXPS) can provide further information on the structure of the SAM by varying the take-off angle of the photoelectrons. This allows for depth profiling of the monolayer, confirming the expected arrangement of the sulfur headgroup at the gold interface and the hydroxyl-terminated alkyl chains extending away from the surface.

Scanning Probe Microscopy (SPM) for Nanoscale Morphology, Defects, and Phase-Separated Domains (e.g., STM, AFM)

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are essential for visualizing the nanoscale morphology of SAMs. These techniques provide real-space images of the surface, revealing details about molecular packing, the presence of defects, and the formation of distinct domains.

AFM can be used to probe the topography of the SAM over larger areas and can also provide information on the mechanical properties of the film, such as its thickness and stiffness. By scratching the monolayer with the AFM tip, the height of the film can be accurately measured. For hydroxyl-terminated SAMs, AFM can also be used to investigate the surface roughness and homogeneity of the monolayer.

| SPM Technique | Information Obtained for this compound SAMs |

| STM | Molecular packing, lattice structure, observation of defects (pinholes, domain boundaries), evidence of S-S bond cleavage and domain formation. |

| AFM | Surface topography over larger areas, monolayer thickness, surface roughness, mechanical properties. |

This table summarizes the key information that can be obtained from STM and AFM characterization of the target SAMs.

Infrared Reflection Absorption Spectroscopy (IRRAS) for Molecular Orientation and Interfacial Bonding

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the molecular orientation and conformational order of thin films on metal surfaces. By analyzing the vibrational modes of the molecules in the SAM, IRRAS can provide detailed information about the tilt and packing of the alkyl chains.

The "surface selection rule" in IRRAS dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are strongly observed. This principle allows for the determination of the average orientation of the molecular chains. For a well-ordered, all-trans alkyl chain tilted from the surface normal, the intensities of the symmetric (νs) and asymmetric (νas) methylene (B1212753) (CH₂) stretching modes are indicative of the tilt angle.

For hydroxyl-terminated alkanethiol SAMs, the position and shape of the O-H stretching band can provide insights into the extent of hydrogen bonding at the monolayer-ambient interface. A broad O-H band suggests a high degree of intermolecular hydrogen bonding, which is expected for a well-packed hydroxyl-terminated surface.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Derived |

| νas(CH₂) | ~2920 | Molecular tilt and conformational order of the alkyl chains. |

| νs(CH₂) | ~2850 | Molecular tilt and conformational order of the alkyl chains. |

| ν(O-H) | 3100 - 3600 | Presence of hydroxyl groups and extent of hydrogen bonding. |

This table outlines key vibrational modes in IRRAS and the structural information they provide for hydroxyl-terminated SAMs.

Surface Wettability and Contact Angle Measurements for Surface Hydrophilicity/Hydrophobicity

Contact angle measurements provide a simple yet powerful method to characterize the macroscopic surface properties of a SAM, specifically its wettability. The contact angle of a liquid droplet on a surface is determined by the balance of interfacial tensions and is highly sensitive to the chemical nature of the outermost layer of the surface.

For a SAM of this compound, the terminal hydroxyl (-OH) groups are expected to render the surface hydrophilic. This would result in a relatively low contact angle for water. The precise value of the contact angle can be influenced by the packing density and ordering of the monolayer. A well-ordered, densely packed monolayer will present a high density of hydroxyl groups to the interface, leading to a more hydrophilic surface. Conversely, a disordered or incomplete monolayer may expose some of the underlying hydrophobic alkyl chains, resulting in a higher water contact angle.

Studies on mixed SAMs containing both hydroxyl- and methyl-terminated thiols have shown a clear correlation between the surface composition and the water contact angle. nih.gov By measuring the contact angle of a series of liquids with different polarities, the surface free energy of the SAM can be calculated, providing a quantitative measure of its hydrophilicity.

| SAM Termination | Expected Water Contact Angle | Surface Character |

| Hydroxyl (-OH) | Low | Hydrophilic |

| Methyl (-CH₃) | High | Hydrophobic |

This table illustrates the expected relationship between the terminal group of a SAM and its wettability.

Helium Diffraction for Determination of Ordered Surface Phases and Growth Regimes

Helium atom scattering (HAS) is a non-destructive surface science technique that is extremely sensitive to the outermost atomic layer of a surface. It is an ideal tool for studying the structure and dynamics of ordered molecular monolayers. By directing a monoenergetic beam of helium atoms at the surface and measuring the angular distribution of the scattered atoms, a diffraction pattern can be obtained.

The positions of the diffraction peaks provide precise information about the lattice parameters of the ordered surface phase. For SAMs of this compound on a crystalline substrate like Au(111), HAS could be used to determine the exact packing structure and unit cell dimensions of the monolayer. The intensity of the specularly reflected beam can be monitored during the growth of the SAM to study the kinetics of adsorption and to identify different growth regimes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Intermolecular Interactions in SAMs

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it ideal for studying the intricacies of SAMs. For molecules like Bis(11-hydroxyundecyl) disulfide, DFT can elucidate the nature of the sulfur-gold bond, the influence of intermolecular forces, and the role of the terminal hydroxyl group.

Research on the analogous molecule, 11-hydroxy-1-undecanethiol (C11TH), has demonstrated that hydrogen bonding, originating from the terminal hydroxyl groups, is a primary factor governing the stability and structure of the resulting SAMs. nih.gov DFT calculations, employing functionals like Perdew-Burke-Ernzerhof (PBE) and van der Waals-corrected functionals (e.g., optB86b), have been used to model the thiol-gold interface. nih.gov These studies reveal the existence of multiple distinct phases with varying molecular orientations. nih.gov The electronic properties, such as the projected density of states (PDOS), can be computed and have shown good agreement with experimental X-ray photoelectron spectroscopy (XPS) data for similar systems. nih.gov

For a SAM formed from this compound on a gold surface, the disulfide bond would first cleave, leading to the formation of two undecanethiolate species that bind to the gold surface. DFT calculations are crucial for understanding the energetics of this S-S bond scission and the subsequent Au-S bond formation. The electronic structure of the resulting monolayer is significantly influenced by both the covalent Au-S bond and the non-covalent interactions between the alkyl chains and, importantly, the hydrogen bonding network of the terminal -OH groups. nih.govaps.org These hydrogen bonds introduce a high degree of order and stability to the monolayer.

The intermolecular interactions within the SAM, primarily van der Waals forces between the undecyl chains and hydrogen bonds between the terminal hydroxyl groups, can be quantified using DFT. These interactions dictate the packing density and tilt angle of the molecules in the monolayer.

Molecular Dynamics Simulations for Self-Assembly Processes and Dynamic Behavior of Adsorbed Layers

Molecular Dynamics (MD) simulations offer a means to study the time-evolution of molecular systems, providing insights into the dynamic processes of SAM formation and the behavior of the assembled layer. While specific MD simulations for this compound are not readily found, the general principles derived from simulations of alkanethiols and disulfides are directly applicable.

The self-assembly of this compound on a gold surface would be initiated by the physisorption of the molecule, followed by the cleavage of the disulfide bond and chemisorption of the resulting thiolates. tugraz.at MD simulations can model this process, showing how the molecules initially lie flat on the surface in a low-density phase and gradually transition to a densely packed, upright orientation. tugraz.at The driving forces for this self-assembly include the strong sulfur-gold interaction and the stabilizing van der Waals interactions between the long alkyl chains. tugraz.atnorthwestern.edu

MD simulations are also invaluable for understanding the dynamic nature of the adsorbed layer. They can reveal:

Conformational Dynamics: The flexibility of the C22 alkyl backbone and the motion of the terminal hydroxyl groups.

Defect Dynamics: The formation and healing of defects within the monolayer, such as vacancies and domain boundaries. northwestern.edu

Disulfide Bond Dynamics: In solution or under specific conditions, MD can be used to study the dynamics of disulfide bond formation and reduction, which is a key aspect of how these molecules are delivered to the surface. nih.govrsc.orgnih.gov

The stability of the SAM is also a key parameter that can be investigated with MD simulations. For instance, thermal stability can be assessed by simulating the system at various temperatures to observe the onset of disorder and desorption. tugraz.at

Theoretical Models for Surface Dipoles and Work Function Modulation induced by SAMs

The formation of a SAM on a metal surface significantly alters its work function, a critical parameter in electronic and optoelectronic devices. rsc.orgrsc.org This modulation is due to the introduction of a net dipole moment at the interface. Theoretical models, often supported by DFT calculations, can dissect the contributions to this surface dipole.

For a SAM derived from this compound, the change in work function (ΔΦ) can be attributed to two main components:

The Molecule-Substrate Dipole: This arises from charge rearrangement upon the formation of the chemical bond between the sulfur atoms and the gold surface. This Au-S bond creates a dipole. arxiv.org

The Molecular Dipole: This is the intrinsic dipole of the adsorbed molecule itself. In the case of hydroxy-terminated species, the primary contribution comes from the C-O-H group at the terminus of the alkyl chain. arxiv.org

Theoretical models can calculate the magnitude of these dipoles. First-principles calculations have shown that the work function of a metal can be tuned by up to 2 eV by choosing appropriate organic molecules for the SAM. aps.org The dense packing of the molecules also leads to a depolarization effect, where the electric field from neighboring molecules alters the effective dipole of a single molecule. arxiv.org

Prediction of Trends in Molecular and Interfacial Properties through Computational Methods

Computational methods are not only for explaining observed phenomena but also for predicting the properties of new or unstudied systems. By leveraging data from well-understood molecules, trends in molecular and interfacial properties can be predicted for compounds like this compound.

Effect of Chain Length: Computational studies on a homologous series of alkanethiols have established clear trends related to chain length. Longer alkyl chains, like the undecyl chains in this molecule, lead to stronger van der Waals interactions, resulting in more ordered and stable SAMs with a higher desorption temperature. acs.org

Effect of Terminal Group: The terminal hydroxyl group is predicted to have a profound impact. Computationally, it is known to induce hydrogen bonding networks, which enhance the structural order of the SAM. nih.gov Furthermore, its dipole moment is a key determinant of the final work function of the modified surface. rsc.org

Effect of the Disulfide Linker: The use of a disulfide for deposition influences the kinetics of SAM formation. Computational models can compare the energetics and pathways of SAM formation from thiols versus disulfides. The disulfide requires an initial bond-breaking step on the surface, which can affect the final structure and defect density of the monolayer. acs.org

By combining these insights, computational methods can provide a detailed picture of a SAM formed from this compound, predicting its structural parameters (e.g., tilt angle, thickness) and its electronic properties (e.g., work function), even in the absence of direct experimental data for this specific compound.

Advanced Applications of Bis 11 Hydroxyundecyl Disulfide in Materials Science and Engineering

Bis(11-hydroxyundecyl) disulfide is a symmetrical disulfide compound featuring two undecyl chains, each terminated with a hydroxyl group. This unique molecular architecture makes it a valuable component in the field of materials science, particularly for the modification and functionalization of surfaces. Its disulfide group provides a robust anchor to noble metal surfaces, such as gold, while the terminal hydroxyl groups offer a site for further chemical reactions, enabling the creation of complex and functional surface coatings.

Future Research Perspectives and Challenges

Exploration of Novel Substrates and Heterogeneous Interfaces for SAM Formation

The majority of research on SAMs formed from disulfide precursors has traditionally utilized gold as the substrate due to its inertness and the strong, well-defined interaction between gold and sulfur. researchgate.netrsc.org However, the future of this field lies in expanding the repertoire of substrates to include other metals, metal oxides, and even non-metallic materials.

Challenges and Opportunities:

Alternative Metallic Substrates: While silver and copper have been explored, they are prone to oxidation, which can compromise the stability and order of the SAM. researchgate.net Future research must focus on developing protective strategies or exploring more robust metal alloys that can support high-quality SAMs. The use of selenium-based anchoring groups, which form stronger bonds with gold and exhibit enhanced stability against oxidation, presents a promising alternative that could be extended to other metallic surfaces. nih.gov

Semiconductor and Oxide Surfaces: The integration of SAMs with semiconductor materials like silicon and molybdenum disulfide (MoS2) is crucial for the development of advanced electronic and optoelectronic devices. nih.govmdpi.com Research in this area will need to address the different bonding chemistries and optimize deposition conditions to achieve well-ordered monolayers on these surfaces. Interface engineering with SAMs has been shown to effectively modulate the properties of MoS2 heterojunctions, highlighting the potential of this approach. nih.gov

Heterogeneous and Patterned Surfaces: Creating SAMs on surfaces with mixed chemical compositions or pre-defined patterns opens up possibilities for fabricating complex, multifunctional devices. nih.gov Micro-contact printing and other lithographic techniques can be used to pattern SAMs, enabling precise control over cell adhesion and the fabrication of biosensors. nih.gov Future work should explore the self-assembly of Bis(11-hydroxyundecyl) disulfide on these complex topographies.

Development of Advanced Synthetic Strategies for Complex Derivatized Disulfides

The versatility of SAMs is directly linked to the chemical functionality of their constituent molecules. While this compound provides a hydroxyl-terminated surface, future applications will demand more complex and tailored functionalities. This necessitates the development of advanced synthetic methods to create a diverse library of derivatized disulfides.

Key Research Directions:

Asymmetric and Multi-functional Disulfides: The synthesis of unsymmetrical disulfides, where the two alkyl chains have different lengths or terminal groups, is a significant challenge due to competing side reactions. organic-chemistry.org Novel synthetic methodologies, such as those employing specialized catalysts or controlled aerobic oxidation, are needed to efficiently produce these complex molecules. organic-chemistry.orgrsc.org These advanced building blocks will enable the creation of mixed SAMs with precisely controlled properties.

Stimuli-Responsive Moieties: Incorporating functional groups that respond to external stimuli (e.g., light, pH, temperature) into the disulfide structure will lead to the development of "smart" surfaces. For example, ferrocene-containing disulfides can be used to create electrochemically active SAMs for sensor applications. nih.gov

Bioconjugation and Biomimetic Surfaces: The development of synthetic strategies to attach biomolecules, such as peptides or carbohydrates, to the disulfide core is essential for creating biocompatible and biorecognitive surfaces. nih.gov This includes methods for creating surfaces that can control cell adhesion and proliferation, which is critical for tissue engineering and medical implants. nih.gov

Integration of this compound in Multi-Component and Dynamic Supramolecular Systems

The future of functional materials lies in the creation of complex, multi-component systems that can adapt and respond to their environment. The disulfide bond is particularly well-suited for this purpose due to its dynamic and reversible nature.

Future Avenues of Exploration:

Multi-Component SAMs: While creating SAMs from a mixture of different thiols or disulfides can allow for the fine-tuning of surface properties, it often leads to phase separation into distinct domains. chemrxiv.org A key challenge is to develop strategies to control the nanoscale organization of these mixed monolayers to achieve desired functionalities.

Dynamic Covalent Chemistry: The disulfide exchange reaction, where disulfide bonds can be broken and reformed, is a powerful tool in dynamic covalent chemistry. rsc.org This allows for the creation of self-healing materials and responsive supramolecular polymers. rsc.org Integrating this compound into such systems could lead to surfaces that can be reconfigured in response to specific chemical or physical signals.

Stimuli-Responsive Supramolecular Assemblies: Disulfide-containing molecules can be incorporated into larger supramolecular structures, such as vesicles or hydrogels, that are responsive to multiple stimuli. nih.govnih.govresearchgate.net For instance, the cleavage of disulfide bonds by reducing agents like glutathione (B108866) can trigger the release of encapsulated drugs, offering a targeted drug delivery strategy. nih.govnih.gov

Deeper Understanding of Structure-Function Relationships at the Nanoscale

To design and fabricate functional surfaces with predictable properties, a fundamental understanding of how the molecular arrangement at the nanoscale dictates the macroscopic behavior is essential.

Key Areas for Investigation:

Impact of Terminal Groups: The terminal hydroxyl groups of this compound impart hydrophilicity to the surface. However, recent studies have shown that even surfaces terminated with multiple hydrophilic groups can exhibit unexpected hydrophobicity due to the formation of specific hydrogen-bonding networks. rsc.org Further investigation into the precise relationship between terminal group chemistry, molecular packing, and surface properties like wettability and protein adsorption is needed. nih.govnih.gov

Role of Packing Density and Defects: The packing density of the SAM and the presence of defects can significantly impact its performance, particularly in applications like molecular electronics. nih.gov Loosely packed SAMs, for example, exhibit different electrical properties and can be more susceptible to exchange with other molecules. nih.gov Understanding and controlling these structural features is a key challenge.

Advanced Characterization Techniques: The use of high-resolution imaging techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), combined with spectroscopic methods, is crucial for probing the nanoscale structure of SAMs. nih.gov These techniques can provide detailed information about molecular orientation, domain formation, and the nature of the molecule-substrate interface.

Synergistic Approaches Combining Experimental and Computational Research to Advance Interfacial Science

The complexity of self-assembly processes and the subtle interplay of intermolecular forces make it challenging to rely solely on experimental approaches. The synergy between experimental studies and computational modeling is therefore critical for advancing our understanding of interfacial phenomena.

The Power of Collaboration:

Q & A

Q. What are the recommended methods for synthesizing Bis(11-hydroxyundecyl) disulfide and characterizing its purity?

Synthesis of this compound requires precise control over reaction stoichiometry and purification steps. Key methodologies include:

- Thiol-disulfide exchange reactions under inert atmospheres to prevent oxidation.

- Chromatographic techniques (e.g., HPLC or GC-MS) to verify purity and confirm the absence of residual thiols or oxidized byproducts .

- Spectroscopic characterization (FTIR, NMR) to validate the disulfide bond formation and hydroxyl group integrity. For SAM applications, additional validation via X-ray photoelectron spectroscopy (XPS) is critical to confirm surface bonding .

Q. How can researchers design experiments to study the self-assembly of this compound on gold substrates?

- Substrate preparation : Use atomically flat Au(111) surfaces, cleaned via flame annealing or plasma treatment to remove contaminants .

- Deposition techniques :

- Supersonic molecular beam deposition (SMBD) for vacuum-based, coverage-controlled monolayers .

- Solution-phase deposition with ethanol or THF as solvents, optimizing concentration (0.1–1 mM) and immersion time (12–24 hours) .

- Structural analysis : Combine scanning tunneling microscopy (STM) to observe striped phases (e.g., (11 × √3) lattices) and ellipsometry to measure monolayer thickness .

Advanced Research Questions

Q. What factors influence the thermal stability of this compound monolayers, and how can conflicting data in literature be reconciled?

Thermal stability is affected by:

- Molecular packing density : Tightly packed monolayers (achieved via SMBD) resist disordering up to 120°C, whereas solution-deposited films may degrade at 80°C due to defects .

- Hydroxyl group interactions : Intermolecular hydrogen bonding can enhance stability but may compete with disulfide-Au interactions, leading to variability in reported degradation temperatures .

- Data reconciliation : Cross-validate using multiple techniques (e.g., STM for morphology, temperature-programmed desorption (TPD) for binding energy). Discrepancies often arise from differences in deposition methods or substrate quality .

Q. How can factorial design be applied to optimize the deposition parameters of this compound for uniform monolayer formation?

A 2<sup>k</sup> factorial design can systematically evaluate variables:

- Factors : Deposition time (12–24 hrs), solvent polarity (ethanol vs. THF), temperature (25°C vs. 40°C).

- Response variables : Monolayer coverage (via STM), defect density (via XPS sulfur-to-gold ratio).

- Interaction effects : For example, elevated temperature may reduce immersion time but increase solvent evaporation, requiring a balanced optimization .

Q. How should researchers address contradictory results in wettability studies of this compound SAMs?

Contradictions in contact angle measurements (e.g., hydrophilicity vs. hydrophobicity) may stem from:

- Surface contamination : Validate cleanliness via Auger electron spectroscopy (AES) before SAM formation.

- Terminal group orientation : Use near-edge X-ray absorption fine structure (NEXAFS) to determine hydroxyl group alignment. Misoriented groups reduce hydrophilicity .

- Environmental control : Conduct experiments in humidity-controlled chambers to prevent water adsorption artifacts .

Q. What advanced techniques are suitable for probing the electrochemical behavior of this compound monolayers?

- Cyclic voltammetry (CV) : Monitor redox activity of disulfide bonds in 0.1 M KCl, using a Ag/AgCl reference electrode.

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance to assess monolayer integrity under applied potentials.

- In-situ STM : Correlate structural changes (e.g., disulfide cleavage) with electrochemical data .

Methodological Considerations

Q. How can researchers ensure reproducibility in SAM formation across different laboratories?

- Protocol standardization : Publish detailed deposition parameters (solvent grade, substrate cleaning steps, ambient conditions).

- Inter-lab validation : Share reference samples for cross-characterization using STM and XPS .

- Error reporting : Quantify defects (e.g., pit density on Au(111)) and include uncertainty ranges in data tables .

Q. What statistical approaches are recommended for analyzing structural heterogeneity in SAMs?

Q. How can computational modeling complement experimental studies of this compound?

- Molecular dynamics (MD) simulations : Predict packing behavior and thermal stability using force fields (e.g., CHARMM or AMBER).

- Density functional theory (DFT) : Calculate binding energies of disulfide-Au interactions and hydroxyl group hydrogen bonding .

Q. What are the ethical and safety considerations when handling this compound?

- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD50 in rodent models).

- Waste disposal : Neutralize thiol byproducts with oxidizing agents (e.g., H2O2) before disposal.

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to prevent dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.